molecular formula C7H3ClF2O4S B2427579 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid CAS No. 53916-70-4

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid

Cat. No.: B2427579
CAS No.: 53916-70-4
M. Wt: 256.6
InChI Key: FPZITNFVVXGXQS-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O4S It is a derivative of benzoic acid, characterized by the presence of chlorosulfonyl and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid typically involves the chlorosulfonation of 2,4-difluorobenzoic acid. The reaction is carried out by treating 2,4-difluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C7H3F2COOH+HSO3ClC7H3ClF2SO3H+HCl\text{C7H3F2COOH} + \text{HSO3Cl} \rightarrow \text{C7H3ClF2SO3H} + \text{HCl} C7H3F2COOH+HSO3Cl→C7H3ClF2SO3H+HCl

The product, this compound, is then purified through crystallization or distillation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an intermediate or reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid is unique due to the presence of both chlorosulfonyl and difluoro substituents, which impart distinct reactivity and properties compared to other similar compounds. The difluoro groups enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various chemical syntheses .

Biological Activity

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid (CSDFBA) is a synthetic organic compound with significant biological and chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₇H₃ClF₂O₄S
  • Molecular Weight: 256.61 g/mol
  • CAS Number: 53916-70-4

CSDFBA is characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to a benzoic acid derivative. This unique structure contributes to its reactivity and potential biological applications.

The biological activity of CSDFBA primarily arises from its electrophilic chlorosulfonyl group, which can undergo nucleophilic substitutions. The compound's mechanism can be summarized as follows:

  • Nucleophilic Attack: The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, or thiols. This reaction can lead to the formation of various sulfonamide derivatives.
  • Enzyme Interaction: CSDFBA may interact with specific enzymes or receptors in biological systems, potentially modulating their activity and influencing cellular signaling pathways.
  • Cellular Disruption: The compound may interfere with cellular processes such as protein synthesis or cell division, which is crucial for its potential application in cancer treatment.

Biological Activity and Therapeutic Applications

Research into the biological activity of CSDFBA has revealed several promising applications:

  • Anticancer Potential: CSDFBA has been investigated for its ability to inhibit cancer cell growth. Studies suggest that compounds with similar structures can act as inhibitors of key enzymes involved in tumor proliferation .
  • Immunomodulation: The compound may serve as an immunosuppressive agent by inhibiting perforin-mediated cytotoxicity, which is relevant in autoimmune diseases and transplant rejection scenarios .
  • Antiviral Activity: Preliminary studies indicate that sulfonamide derivatives can exhibit antiviral properties against various viruses, including HIV and hepatitis B .

Table 1: Summary of Key Studies on CSDFBA

Study ReferenceFocusFindings
Synthesis and ReactivityEstablished synthetic routes for CSDFBA; highlighted its reactivity towards nucleophiles.
Anticancer ActivityDemonstrated potential for inhibiting cancer cell lines; specific focus on MEK inhibition.
Immunomodulatory EffectsExplored the role of CSDFBA in modulating immune responses through perforin inhibition.

Notable Research Insights

  • Synthesis and Reactivity : The synthesis of CSDFBA typically involves the chlorosulfonation of 2,4-difluorobenzoic acid using chlorosulfonic acid under controlled conditions . This method ensures high purity and yield.
  • Anticancer Studies : In vitro studies have shown that CSDFBA can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways related to growth and survival .
  • Immunology Applications : Research focusing on perforin inhibitors suggests that CSDFBA could be beneficial in treating conditions characterized by excessive immune responses, such as autoimmune diseases and transplant rejection .

Properties

IUPAC Name

5-chlorosulfonyl-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)6-1-3(7(11)12)4(9)2-5(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZITNFVVXGXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53916-70-4
Record name 5-(chlorosulfonyl)-2,4-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of chlorosulfonic acid (200 mL) and 2,4-difluorobenzoic acid (40 g, 253 mmol, 1 equiv) was heated to 155° C. for 3 h. The reaction was cooled to RT and poured slowly over ice. The product was extracted into ether and the organics dried over MgSO4, filtered and concentrated to give 5-(chlorosulfonyl)-2,4-difluorobenzoic acid 6a as brown solid (61 g, 94% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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